

Application of Tyrosinase-IN-18 in Cosmetic Science Research

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Compound of Interest		
Compound Name:	Tyrosinase-IN-18	
Cat. No.:	B12378758	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

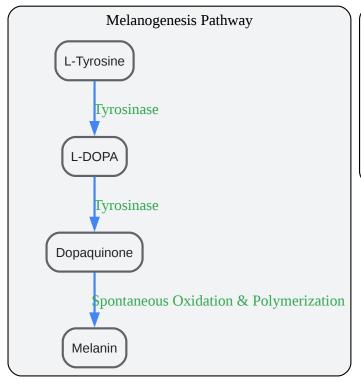
Introduction

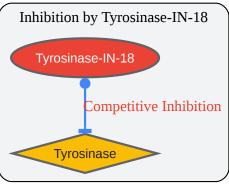
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, playing a crucial role in skin pigmentation.[1][2][3][4] The overproduction of melanin can lead to various hyperpigmentation disorders such as melasma, freckles, and age spots.[5] Consequently, the inhibition of tyrosinase activity is a primary strategy in the development of skin-lightening agents in the cosmetic industry.[1][3] **Tyrosinase-IN-18** is a novel, potent, and specific inhibitor of tyrosinase, designed for topical applications in cosmetic formulations. This document provides a comprehensive overview of the application of **Tyrosinase-IN-18** in cosmetic science research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

Tyrosinase-IN-18 acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the binding of its natural substrate, L-tyrosine.[3] This inhibition blocks the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][6] By effectively halting this enzymatic cascade, **Tyrosinase-IN-18** reduces the overall production of melanin in melanocytes, leading to a visible skin-lightening effect.







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Figure 1: Mechanism of Tyrosinase Inhibition by Tyrosinase-IN-18.

Data Presentation

The efficacy of **Tyrosinase-IN-18** has been evaluated through a series of in vitro assays. The quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Tyrosinase Inhibition Activity

Compound	IC50 (μM) on Mushroom Tyrosinase	Inhibition Type
Tyrosinase-IN-18	5.2 ± 0.4	Competitive
Kojic Acid (Control)	22.0 ± 1.8	Competitive



Table 2: Cellular Efficacy in B16F10 Murine Melanoma Cells

Treatment (48h)	Melanin Content (% of Control)	Cellular Tyrosinase Activity (% of Control)
Control	100 ± 5.1	100 ± 4.5
Tyrosinase-IN-18 (10 μM)	45.3 ± 3.2	51.2 ± 3.9
Tyrosinase-IN-18 (25 μM)	21.8 ± 2.5	28.7 ± 2.1
Kojic Acid (100 μM)	68.9 ± 4.7	75.4 ± 5.3

Table 3: Cytotoxicity Profile in B16F10 Cells

Compound	Concentration (µM)	Cell Viability (%) after 48h
Tyrosinase-IN-18	10	98.2 ± 2.1
Tyrosinase-IN-18	25	96.5 ± 3.4
Tyrosinase-IN-18	50	94.1 ± 4.0

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Mushroom Tyrosinase Activity Assay

This assay determines the direct inhibitory effect of **Tyrosinase-IN-18** on mushroom tyrosinase activity.

Materials:

- Mushroom Tyrosinase (EC 1.14.18.1)
- L-DOPA (3,4-dihydroxy-L-phenylalanine)
- Tyrosinase-IN-18



- Kojic Acid (positive control)
- Phosphate Buffer (50 mM, pH 6.8)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare stock solutions of Tyrosinase-IN-18 and kojic acid in DMSO.
- In a 96-well plate, add 20 μL of various concentrations of Tyrosinase-IN-18 or kojic acid.
- Add 140 μL of phosphate buffer to each well.
- Add 20 μL of mushroom tyrosinase solution (1000 U/mL) to each well and incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 μL of L-DOPA solution (10 mM).
- Immediately measure the absorbance at 475 nm every minute for 20 minutes at 37°C using a microplate reader.
- The rate of dopachrome formation is calculated from the linear portion of the absorbance curve.
- The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the effect of **Tyrosinase-IN-18** on melanin production in B16F10 murine melanoma cells.[7][8]



Materials:

- B16F10 murine melanoma cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Tyrosinase-IN-18
- Kojic Acid
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 1 N NaOH containing 10% DMSO
- 96-well plate
- Microplate reader

Procedure:

- Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of Tyrosinase-IN-18 or kojic acid for 48 hours.
- After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.
- Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
- Solubilize the cell pellet in 100 μ L of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to dissolve the melanin.
- Measure the absorbance of the supernatant at 405 nm using a microplate reader.



 The melanin content is normalized to the total protein content of the cells, determined by a BCA protein assay.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in B16F10 cells after treatment with Tyrosinase-IN-18.[7]

Materials:

- B16F10 cells
- Reagents from the Cellular Melanin Content Assay
- Cell Lysis Buffer (Phosphate buffer with 1% Triton X-100 and protease inhibitors)
- L-DOPA

Procedure:

- Culture and treat B16F10 cells with Tyrosinase-IN-18 as described in the melanin content assay.
- Wash the cells with PBS and lyse them with cell lysis buffer on ice for 30 minutes.
- Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration.
- In a 96-well plate, mix 80 μ L of the supernatant (containing equal amounts of protein) with 20 μ L of 10 mM L-DOPA.
- Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.
- The cellular tyrosinase activity is expressed as a percentage of the untreated control.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of **Tyrosinase-IN-18** on B16F10 cells.



Materials:

- B16F10 cells
- Reagents from the Cellular Melanin Content Assay
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

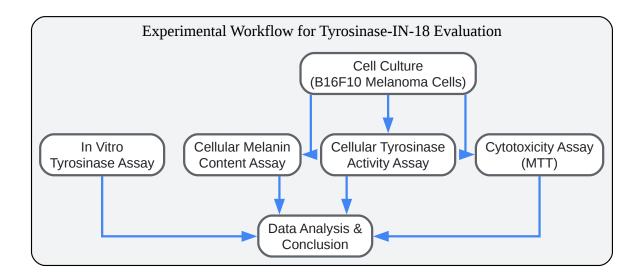
Procedure:

- Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of Tyrosinase-IN-18 for 48 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control cells.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for evaluating **Tyrosinase-IN-18** and the logical relationship of its application in cosmetic science.

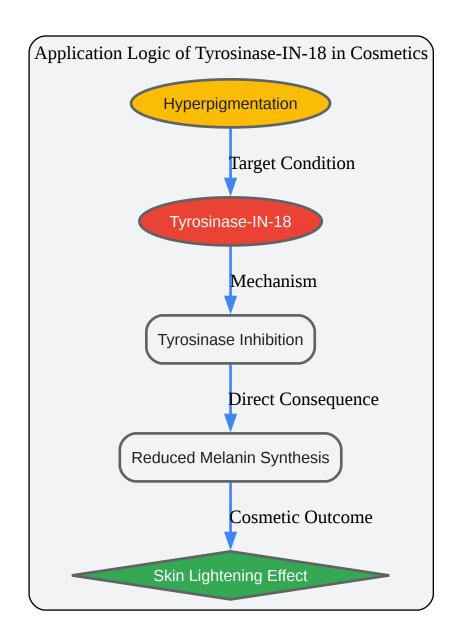




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Figure 2: Experimental Workflow for Evaluating Tyrosinase-IN-18.





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